molecular formula C16H25N3O2 B8613887 N-(1-Boc-piperidin-3-ylmethyl)-N-(pyridin-3-yl) amine

N-(1-Boc-piperidin-3-ylmethyl)-N-(pyridin-3-yl) amine

Cat. No. B8613887
M. Wt: 291.39 g/mol
InChI Key: KMQBBRIBVMULPS-UHFFFAOYSA-N
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Patent
US06645980B1

Procedure details

To a solution of N-Boc-piperidin-3-yl-formaldehyde 3 (0.89 g, 4.16 mmol) in 3 mL of dry methanol and 3 mL of trimethylorthoformate was added 3-aminopyridine (0.39 g, 1 eq.), and the mixture was stirred at room temperature for 1.5 hours. NaBH3CN (95%, 0.29 g, 1.05 eq.) was introduced in one portion, and the mixture was stirred at room temperature overnight. The mixture was quenched with 10 mL of aqueous potassium carbonate (sat.), then extracted with ethyl acetate (3×30 mL). The extracts were combined and washed with aqueous NaHCO3 (sat., 2×10 mL), brine (20 mL), and dried over anhydrous sodium sulfate. After the solvent was removed, the remaining oily residue was purified by flash column chromatography (silica gel, hexane/ethyl acetate) to afford N-(1-Boc-piperidin-3-ylmethyl)-N-(pyridin-3-yl)amine 17 as a white solid (0.91 g, 75%). LRMS 292.
Quantity
0.89 g
Type
reactant
Reaction Step One
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.29 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([CH:14]=O)[CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[NH2:16][C:17]1[CH:18]=[N:19][CH:20]=[CH:21][CH:22]=1.[BH3-]C#N.[Na+]>CO.COC(OC)OC>[C:1]([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([CH2:14][NH:16][C:17]2[CH:18]=[N:19][CH:20]=[CH:21][CH:22]=2)[CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
0.89 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CC(CCC1)C=O
Name
Quantity
0.39 g
Type
reactant
Smiles
NC=1C=NC=CC1
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Name
Quantity
3 mL
Type
solvent
Smiles
COC(OC)OC
Step Two
Name
Quantity
0.29 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with 10 mL of aqueous potassium carbonate (sat.)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×30 mL)
WASH
Type
WASH
Details
washed with aqueous NaHCO3 (sat., 2×10 mL), brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
After the solvent was removed
CUSTOM
Type
CUSTOM
Details
the remaining oily residue was purified by flash column chromatography (silica gel, hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N1CC(CCC1)CNC=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.91 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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